

# Application Notes and Protocols: Tersolisib (STX-478) Xenograft Mouse Model

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## For Researchers, Scientists, and Drug Development Professionals

Introduction

**Tersolisib** (STX-478) is a potent, orally bioavailable, and mutant-selective allosteric inhibitor of the alpha isoform of phosphoinositide 3-kinase (PI3Kα).[1][2] It is designed to target tumors harboring activating mutations in the PIK3CA gene, which are prevalent in various solid tumors, including breast, gynecological, and head and neck squamous cell carcinomas.[3][4] By selectively inhibiting the mutant form of PI3Kα, **Tersolisib** aims to provide a wider therapeutic window and mitigate toxicities associated with non-selective PI3K inhibitors, such as hyperglycemia and rash.[3] Preclinical studies in xenograft mouse models have demonstrated the robust anti-tumor efficacy of **Tersolisib**, both as a monotherapy and in combination with other targeted agents.

These application notes provide a detailed protocol for establishing and conducting xenograft mouse model studies to evaluate the in vivo efficacy of **Tersolisib**.

## **Signaling Pathway**

**Tersolisib** selectively binds to and inhibits the activity of mutant PI3Kα, a key enzyme in the PI3K/Akt/mTOR signaling pathway. This pathway is a critical regulator of cell growth, proliferation, survival, and metabolism. In cancer cells with PIK3CA mutations, this pathway is

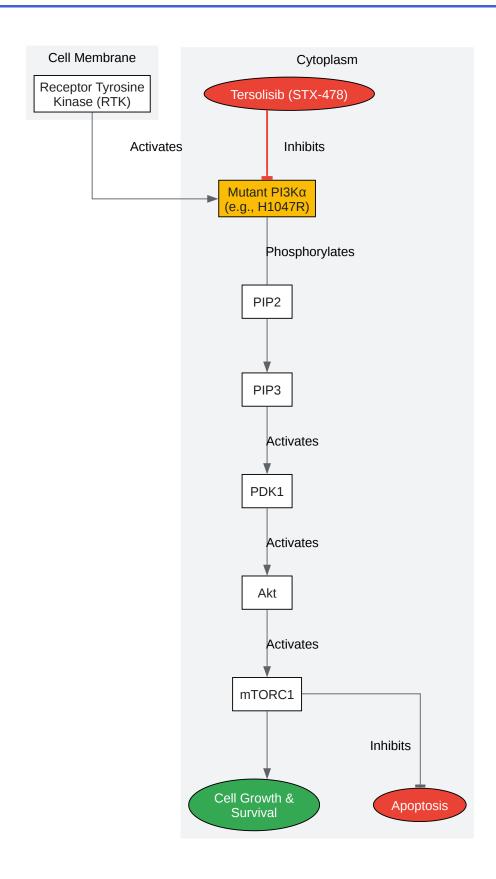


## Methodological & Application

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often constitutively active, driving tumorigenesis. **Tersolisib**'s inhibition of mutant PI3K $\alpha$  leads to decreased phosphorylation of Akt and downstream effectors, ultimately resulting in apoptosis and inhibition of tumor cell growth.





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Caption: Tersolisib's Mechanism of Action in the PI3K/Akt/mTOR Pathway.



## **Experimental Protocols**

## I. Cell Line-Derived Xenograft (CDX) Model Protocol

This protocol outlines the procedure for establishing a CDX model using a cancer cell line with a known PIK3CA mutation.

#### A. Materials

- Cell Line:PIK3CA-mutant cancer cell line (e.g., CAL-33 [HNSCC, H1047R])
- Animals: 6-8 week old female BALB/c nude mice. For certain cell lines like T47D, NOD scid gamma (NSG) mice may be required.
- Reagents:
  - Complete cell culture medium (specific to the cell line)
  - Matrigel (or other suitable extracellular matrix)
  - Phosphate-Buffered Saline (PBS), sterile
  - Tersolisib (STX-478)
  - Vehicle solution (see formulation section)
- Equipment:
  - Laminar flow hood
  - Hemocytometer or automated cell counter
  - Syringes (1 mL) with needles (27-30 gauge)
  - Calipers
  - Animal balance
  - Oral gavage needles



#### B. Procedure

- Cell Culture: Culture the selected cancer cell line according to standard protocols. Harvest cells during the logarithmic growth phase.
- Cell Preparation for Implantation:
  - Wash cells with sterile PBS and resuspend in a 50:50 mixture of serum-free medium and Matrigel at a concentration of 5 x 107 cells/mL.
  - Keep the cell suspension on ice to prevent the Matrigel from solidifying.
- Tumor Implantation:
  - Anesthetize the mice.
  - $\circ$  Subcutaneously inject 100  $\mu$ L of the cell suspension (5 x 106 cells) into the right flank of each mouse.
- Tumor Growth Monitoring:
  - Monitor the animals for tumor growth.
  - Measure tumor dimensions 2-3 times per week using calipers.
  - Calculate tumor volume using the formula: Volume = (Length x Width2) / 2.
- Randomization and Treatment:
  - When tumors reach a mean volume of approximately 150-250 mm3, randomize the mice into treatment and control groups.
  - Record the initial tumor volume and body weight of each mouse.
- Tersolisib Administration:
  - Prepare **Tersolisib** formulation and vehicle control (see formulation section).
  - Administer Tersolisib or vehicle control orally (p.o.) once daily (q.d.) via oral gavage.



- Endpoint and Data Collection:
  - Continue treatment for the specified duration (e.g., 28 days).
  - Monitor tumor volume and body weight 2-3 times per week.
  - The primary endpoint is typically tumor growth inhibition (TGI).
  - At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., pharmacodynamics, histology).

## II. Patient-Derived Xenograft (PDX) Model Protocol

PDX models often provide a more predictive translational model for oncology drug development.

#### A. Materials

- PDX Model: Established and characterized PDX model with a known PIK3CA mutation.
- Animals: Immunodeficient mice (e.g., NOD scid gamma).
- Reagents and Equipment: Same as for the CDX model.

#### B. Procedure

- Tumor Implantation:
  - Under sterile conditions, implant a small fragment (approx. 20-30 mm3) of the PDX tumor subcutaneously into the flank of each mouse.
- Tumor Growth, Randomization, and Treatment:
  - Follow the same procedures for tumor growth monitoring, randomization, and treatment as described for the CDX model.
- Endpoint and Data Collection:
  - Follow the same endpoint and data collection procedures as described for the CDX model.



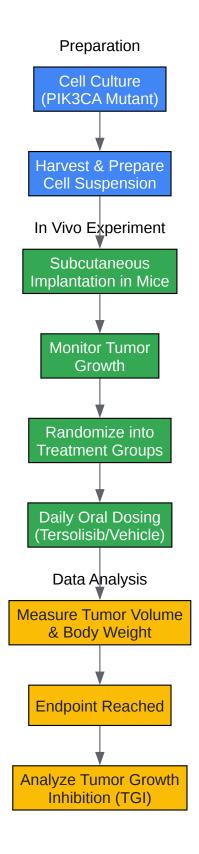
## **III. Tersolisib Formulation for Oral Administration**

#### A. DMSO/PEG300/Tween-80/Saline Formulation

- Dissolve Tersolisib in DMSO to create a stock solution.
- For a 1 mL working solution, add the appropriate volume of the DMSO stock to 400 μL of PEG300 and mix until clear.
- Add 50 μL of Tween-80 and mix until clear.
- Add saline to adjust the final volume to 1 mL.
- This formulation should be used immediately.
- B. DMSO/Corn Oil Formulation
- Dissolve **Tersolisib** in DMSO to create a stock solution.
- For a 1 mL working solution, add the appropriate volume of the clear DMSO stock solution to corn oil to achieve the final desired concentration and mix thoroughly.
- This mixed solution should be used immediately for optimal results.

## **Experimental Workflow**





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**Caption:** Workflow for a **Tersolisib** Xenograft Mouse Model Study.



## **Data Presentation**

The following tables summarize representative quantitative data from preclinical xenograft studies of **Tersolisib**.

Table 1: In Vivo Efficacy of Tersolisib (STX-478) Monotherapy in CDX Models

| Cell Line | Cancer<br>Type   | PIK3CA<br>Mutation | Mouse<br>Strain | Tersolisib<br>Dose<br>(mg/kg,<br>p.o., q.d.) | Outcome   | Referenc<br>e |
|-----------|------------------|--------------------|-----------------|--|---|---------------|
| CAL-33    | HNSCC            | H1047R             | BALB/c<br>nude  | 30, 100                                      | Dose-<br>dependent<br>reduction<br>in tumor<br>volume |               |
| T47D      | Breast<br>Cancer | E545K              | NSG             | Not<br>Specified                             | Tumor<br>growth<br>suppressio<br>n                    | _             |

Table 2: In Vivo Efficacy of Tersolisib (STX-478) in Combination Therapy in PDX Models



| PDX Model | Cancer<br>Type                | PIK3CA<br>Mutation(s) | Treatment<br>Groups         | Outcome   | Reference |
|-----------|-------------------------------|-----------------------|-----------------------------|---|-----------|
| ST928     | ER+/HER2+<br>Breast<br>Cancer | H1047R                | Tersolisib +<br>Palbociclib | Near-<br>complete<br>tumor growth<br>inhibition |           |
| ST1056    | ER+/HER2-<br>Breast<br>Cancer | H1047R                | Tersolisib +<br>Fulvestrant | Durable<br>tumor<br>suppression                 |           |
| ST1799    | Breast<br>Cancer              | E542K/H106<br>5L      | Tersolisib                  | Tumor growth inhibition                         |           |
| ST2652    | Breast<br>Cancer              | E545K                 | Tersolisib                  | Tumor growth inhibition                         |           |

Table 3: Comparative Efficacy of **Tersolisib** vs. Alpelisib

| Xenograft<br>Model    | PIK3CA<br>Mutation            | Tersolisib<br>Dose<br>(mg/kg) | Alpelisib<br>Dose<br>(mg/kg) | Comparativ<br>e Efficacy  | Reference |
|-----------------------|-------------------------------|-------------------------------|------------------------------|---|-----------|
| Multiple CDX<br>& PDX | Kinase &<br>Helical<br>Domain | 100                           | 50 (high-<br>dose)           | Similar or<br>superior<br>efficacy to<br>high-dose<br>alpelisib |           |

Disclaimer: This document is intended for research purposes only. All animal experiments should be conducted in accordance with approved Institutional Animal Care and Use Committee (IACUC) guidelines. The specific details of the protocols may need to be optimized for different cell lines, PDX models, and experimental conditions.



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